molecular formula C8H15BrO2 B3056077 6-bromohexyl Acetate CAS No. 68797-94-4

6-bromohexyl Acetate

Cat. No.: B3056077
CAS No.: 68797-94-4
M. Wt: 223.11 g/mol
InChI Key: IMSPZLCTPSXORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromohexyl acetate, with the chemical formula C8H15BrO2, is a colorless liquid known for its applications in various industries. This compound is characterized by its bromine and acetate functional groups. It is commonly used as a flavoring agent in the food and beverage industry, providing a fruity and sweet aroma to products. Additionally, this compound is utilized in the production of perfumes and fragrances, adding a unique scent to various personal care products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromohexyl acetate can be synthesized through the esterification of 6-bromohexanol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, ensuring high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Bromohexyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromohexyl acetate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Bromohexyl acetate involves its interaction with specific molecular targets, primarily through its bromine and acetate functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and function. The pathways involved may include ester hydrolysis and nucleophilic substitution reactions, which can modulate the biological activity of the compound .

Comparison with Similar Compounds

Uniqueness: 6-Bromohexyl acetate is unique due to the presence of both bromine and acetate functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo nucleophilic substitution and ester hydrolysis reactions makes it valuable in various research and industrial applications .

Properties

IUPAC Name

6-bromohexyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c1-8(10)11-7-5-3-2-4-6-9/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSPZLCTPSXORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00473154
Record name 6-bromohexyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68797-94-4
Record name 6-bromohexyl Acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00473154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.1 g (0.16 mol) of DMAP were added to 297.4 g (1.64 mol) of 6-bromo-1-hexanol in 1500 ml of THF. A solution of 184.4 g (1.81 mol) of acetic anhydride in 300 ml of THF was added dropwise in such a way that the reaction temperature did not exceed 30° C. After completion of the addition, the mixture was stirred for a further 30 minutes. The reaction mixture was mixed with 500 ml of diisopropyl ether and extracted successively with 700 ml each of water, 2× saturated NaHCO3 solution and water. After drying over sodium sulfate, the solvent was removed in vacuo. 352.8 g (1.58 mol, 96%) of 6-bromohexyl acetate were obtained.
Quantity
184.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
297.4 g
Type
reactant
Reaction Step Three
Name
Quantity
20.1 g
Type
catalyst
Reaction Step Three
Name
Quantity
1500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromohexyl Acetate
Reactant of Route 2
Reactant of Route 2
6-bromohexyl Acetate
Reactant of Route 3
Reactant of Route 3
6-bromohexyl Acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-bromohexyl Acetate
Reactant of Route 5
Reactant of Route 5
6-bromohexyl Acetate
Reactant of Route 6
Reactant of Route 6
6-bromohexyl Acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.